Propanoic acid, 2-hydroxy-, 2-(hexyloxy)-1-methyl-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is an ester compound with the molecular formula C12H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hexyl group and a hydroxypropanoyloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE typically involves the esterification of hexanol with 2-hydroxypropanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield hexanol and 2-hydroxypropanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Hexanol and 2-hydroxypropanoic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis, releasing active components that interact with biological targets. The hydroxypropanoyloxy group may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-hydroxypropanoyloxy)propanoate
- Methyl 2-(2-hydroxypropanoyloxy)propanoate
- Butyl 2-(2-hydroxypropanoyloxy)propanoate
Uniqueness
HEXYL 2-(2-HYDROXYPROPANOYLOXY)PROPANOATE is unique due to its hexyl group, which imparts distinct physicochemical properties compared to its shorter-chain analogs
Properties
CAS No. |
73747-55-4 |
---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(1-hexoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C12H22O5/c1-4-5-6-7-8-16-12(15)10(3)17-11(14)9(2)13/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
GVMIXAYWPARWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)OC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.